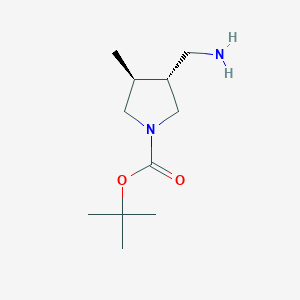

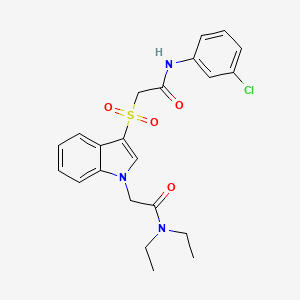

![molecular formula C14H11ClN2O2 B2997103 3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride CAS No. 860258-46-4](/img/structure/B2997103.png)

3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

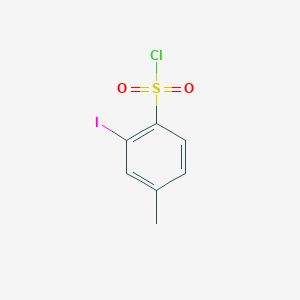

3-Phenylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 860258-46-4 . It has a molecular weight of 274.71 . The compound is stored at room temperature and comes in a powder form .

Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is fast, clean, high yielding, and environmentally benign .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10N2O2.ClH/c17-14(18)12-13(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-12;/h1-9H,(H,17,18);1H . This code provides a specific string of characters that represent the molecular structure of the compound.Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperatures .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . The compound’s InChI key is KXBSFZCXNLIPEA-UHFFFAOYSA-N .Scientific Research Applications

Adsorbent for Heavy Metals

The compound can be used to create an effective adsorbent for heavy metals, specifically Cu (II) ions, from aqueous solutions. The silica-based adsorbent is functionalized by 2-phenylimidazo [1,2-a] pyridine-3-carbaldehyde (SiN-imd-py). This adsorbent shows a good selectivity and high adsorption capacity towards Cu (II), reaching 100 mg/g at pH = 6 and T = 25 °C .

Catalyst-Free Synthesis

The compound can be synthesized in a solvent- and catalyst-free method under microwave irradiation. This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .

Optoelectronic Devices

Imidazo[1,2-a]pyridine derivatives, which include this compound, have been reported in different technological applications such as optoelectronic devices .

Sensors

The compound can be used in the development of sensors. This is due to the luminescent properties of imidazo[1,2-a]pyridine derivatives .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives have shown promising results in the pharmaceutical field, including as anti-cancer drugs .

Detection of Nerve Agents

The compound can be used in the development of small organic fluorescent molecules for the selective detection of nerve agents simulants .

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It’s known that the compound is synthesized through a coupling of 2-aminopyridine with phenylacetophenones, phenylacetones, or β-tetralone in the presence of cbrcl3 . The 2-aminopyridine acts as an α-bromination shuttle by transferring Br from CBrCl3 to the α-carbon of the carbonyl moiety .

properties

IUPAC Name |

3-phenylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2.ClH/c17-14(18)12-13(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-12;/h1-9H,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBSFZCXNLIPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)

![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)

![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)